2-Methyl-2,3-Dihydro-1H-indene

Description

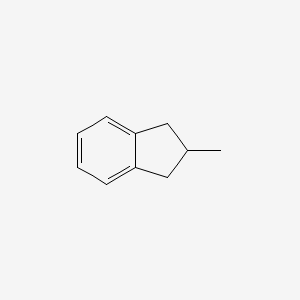

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGYLUXMIMSOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073932 | |

| Record name | 1H-Indene, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-63-5 | |

| Record name | 2-Methyl indane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL INDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JV683408 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyl 2,3 Dihydro 1h Indene and Its Architecturally Complex Analogs

Direct Synthesis of 2-Methyl-2,3-Dihydro-1H-indene

The direct synthesis of this compound primarily involves the reduction of the double bond in methyl-substituted 1H-indene precursors. Catalytic hydrogenation stands out as a highly efficient and widely employed method for this transformation.

Catalytic Hydrogenation of Methyl-Substituted 1H-Indenes

Catalytic hydrogenation is a cornerstone of organic synthesis, providing a reliable method for the reduction of unsaturated carbon-carbon bonds. libretexts.org In the context of synthesizing this compound, the precursor, 2-methyl-1H-indene, is subjected to a hydrogen atmosphere in the presence of a metal catalyst. This process typically occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.org The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Palladium supported on carbon (Pd/C) is a versatile and commonly used heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.com It is known for its high activity and efficiency in reducing carbon-carbon double and triple bonds under mild conditions, often at atmospheric pressure of hydrogen and room temperature. u-tokyo.ac.jporganic-chemistry.org The general mechanism involves the adsorption of both the hydrogen gas and the alkene onto the palladium surface, followed by the stepwise transfer of hydrogen atoms to the double bond. masterorganicchemistry.com

Table 1: General Conditions for Pd/C Catalyzed Hydrogenation

| Parameter | Typical Value |

| Catalyst | 5-10% Palladium on Carbon |

| Substrate | 2-Methyl-1H-indene |

| Solvent | Ethanol (B145695), Methanol, Ethyl Acetate (B1210297) |

| Hydrogen Pressure | 1 atm (balloon) to several atmospheres |

| Temperature | Room Temperature |

| Reaction Time | Varies (typically a few hours) |

This table presents generalized conditions based on common laboratory practices for similar hydrogenations.

Platinum-on-carbon (Pt/C) is another highly effective catalyst for the hydrogenation of alkenes. libretexts.org Similar to Pd/C, it operates as a heterogeneous catalyst, facilitating the addition of hydrogen across the double bond. Platinum catalysts are often considered less prone to causing isomerization compared to palladium catalysts. masterorganicchemistry.com Platinum is typically used as platinum oxide (PtO₂), known as Adams' catalyst, or as platinum supported on carbon. libretexts.org

For the hydrogenation of 2-methyl-1H-indene, Pt/C would be expected to provide high conversion to this compound. The reaction conditions are generally comparable to those used with Pd/C, involving a suitable solvent and a hydrogen source. The choice between Pd/C and Pt/C may depend on factors such as desired selectivity and the presence of other functional groups in more complex analogs.

Table 2: General Conditions for Pt/C Catalyzed Hydrogenation

| Parameter | Typical Value |

| Catalyst | 5-10% Platinum on Carbon or PtO₂ |

| Substrate | 2-Methyl-1H-indene |

| Solvent | Ethanol, Acetic Acid, Ethyl Acetate |

| Hydrogen Pressure | 1-3 atm |

| Temperature | Room Temperature |

| Reaction Time | Varies (typically a few hours) |

This table presents generalized conditions based on common laboratory practices for similar hydrogenations.

Cyclization Reactions of Precursor Molecules

The formation of the this compound ring system can be achieved through the intramolecular cyclization of appropriately substituted acyclic precursors. This strategy involves the formation of a new carbon-carbon bond to close the five-membered ring. The success of this approach hinges on the selection of a precursor that is predisposed to cyclize in the desired manner. For instance, a molecule containing a phenyl group and a suitably functionalized four-carbon chain with a methyl group at the appropriate position could serve as a viable precursor. While specific examples for the direct synthesis of this compound via this route are not detailed in the provided search results, general principles of intramolecular cyclizations, such as those used in the synthesis of various heterocyclic and carbocyclic systems, would apply. rsc.org

Acid-Catalyzed Cyclialkylation Routes

Acid-catalyzed cyclialkylation reactions, a variant of Friedel-Crafts reactions, provide a powerful tool for the construction of cyclic structures fused to an aromatic ring. beilstein-journals.orgchemguide.co.uk This methodology involves the intramolecular alkylation of an aromatic ring by a tethered electrophilic center, typically a carbocation generated from an alkene or an alcohol.

In the context of synthesizing this compound, a plausible precursor would be a molecule like 3-phenyl-2-methylpropene. Upon treatment with a strong acid, the alkene can be protonated to form a tertiary carbocation. Subsequent intramolecular electrophilic attack on the phenyl ring, followed by deprotonation, would yield the desired this compound. The use of a strong Brønsted acid like trifluoroacetic acid (TFA) has been shown to be effective in catalyzing such intramolecular Friedel-Crafts alkylations of alkenes. beilstein-journals.org

Table 3: Plausible Acid-Catalyzed Cyclialkylation for this compound

| Precursor | Acid Catalyst | Product |

| 3-Phenyl-2-methylpropene | Trifluoroacetic Acid (TFA) | This compound |

This table outlines a hypothetical but chemically reasonable synthetic route based on established principles of Friedel-Crafts reactions.

Dehydration Strategies from Indan-1-ol Intermediates

The dehydration of alcohols is a classic method for the formation of alkenes. This strategy can be adapted for the synthesis of this compound, where the dehydration of a suitable methyl-substituted indan-1-ol would first yield a methyl-substituted indene (B144670), which can then be hydrogenated.

Specifically, the dehydration of 2-methyl-indan-1-ol would be a key step. This reaction is typically carried out under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water). The subsequent loss of water generates a carbocation, which can then eliminate a proton to form the double bond of 2-methyl-1H-indene. This intermediate can then be subjected to catalytic hydrogenation as described in section 2.1.1 to afford the final product, this compound. The combined dehydration and hydrogenation sequence represents a viable two-step approach to the target molecule. nih.gov

Stereoselective and Regioselective Synthesis of this compound Derivatives

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) is paramount in modern organic synthesis. For derivatives of this compound, achieving this control is crucial for tailoring their properties for specific applications.

Synthesis of Substituted 2,3-Dihydro-2-methyl-1H-indene-1,2-diols

The synthesis of vicinal diols, or 1,2-diols, on the indene scaffold can be achieved with a high degree of stereocontrol through dihydroxylation reactions of the corresponding alkene precursor, 2-methyl-1H-indene. The stereochemical outcome of the dihydroxylation, whether syn or anti, is determined by the chosen reagents and reaction conditions.

Syn-dihydroxylation, the addition of two hydroxyl groups to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which upon hydrolysis yields the cis-diol. youtube.comucla.edu Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction, such as the Upjohn and Sharpless asymmetric dihydroxylations, are more commonly employed. organic-chemistry.orgorganicreactions.org The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant (like N-methylmorpholine N-oxide, NMO) and a chiral ligand derived from cinchona alkaloids. researchgate.netacsgcipr.org The choice of the chiral ligand, either (DHQ)₂-PHAL or (DHQD)₂-PHAL, dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of a particular enantiomer of the diol. york.ac.uknih.gov

Anti-dihydroxylation, the addition of two hydroxyl groups to opposite faces of the double bond, is typically achieved in a two-step process. First, the alkene is epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-type backside attack, resulting in the formation of a trans-diol. libretexts.orgyoutube.com

Table 1: Representative Methods for Dihydroxylation of Alkenes

| Alkene Substrate | Dihydroxylation Method | Reagents | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Styrene | Sharpless Asymmetric Dihydroxylation | cat. OsO₄, NMO, (DHQ)₂-PHAL | (R)-1-Phenyl-1,2-ethanediol | syn (enantioselective) | york.ac.uk |

| cis-2-Butene | Osmium Tetroxide Dihydroxylation | 1. OsO₄, pyridine (B92270) 2. NaHSO₃/H₂O | meso-2,3-Butanediol | syn | libretexts.org |

| Cyclohexene | Permanganate Dihydroxylation | Cold, dilute KMnO₄, NaOH | cis-1,2-Cyclohexanediol | syn | youtube.com |

| trans-2-Butene | Epoxidation followed by hydrolysis | 1. m-CPBA 2. H₃O⁺ | (rac)-2,3-Butanediol | anti | youtube.com |

Targeted Carboxylation and Methylation for Specific Regioisomers

The introduction of carboxyl and methyl groups at specific positions on the aromatic ring of the this compound scaffold is often accomplished through electrophilic aromatic substitution reactions, most notably Friedel-Crafts reactions. wikipedia.orgnih.gov The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. The fused aliphatic ring in 2,3-dihydro-1H-indene acts as an ortho- and para-directing group, although steric hindrance can influence the substitution pattern.

Targeted Carboxylation: Direct carboxylation of aromatic rings is challenging. A common strategy is to first introduce a carbonyl group via Friedel-Crafts acylation, followed by oxidation. In a Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) is reacted with the aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org For this compound, acylation is expected to occur primarily at the C5 and C6 positions of the indane ring. The resulting ketone can then be oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate or chromic acid. Alternatively, the Gattermann or Gattermann-Koch reactions can be used to introduce a formyl group, which can then be oxidized to a carboxyl group.

Targeted Methylation: Friedel-Crafts alkylation allows for the direct introduction of a methyl group onto the aromatic ring using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com However, this reaction is often plagued by issues such as polyalkylation and carbocation rearrangements. wikipedia.org A more controlled method for methylation involves an initial Friedel-Crafts acylation to introduce an acetyl group, followed by reduction of the carbonyl to a methylene (B1212753) group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation. More recently, palladium-catalyzed C-H methylation of free (N-H) indoles has been reported, which could potentially be adapted for the indane system. rsc.orgresearchgate.net

Table 2: Examples of Friedel-Crafts Reactions on Aromatic Compounds

| Aromatic Substrate | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Benzene (B151609) | Acylation | Acetyl chloride, AlCl₃ | Acetophenone | wikipedia.org |

| Toluene | Alkylation | Ethyl bromide, AlCl₃ | Mixture of o-, m-, and p-ethyltoluene | masterorganicchemistry.com |

| Naphthalene (B1677914) | Acylation | Succinic anhydride, AlCl₃ (Haworth synthesis) | 4-(1-Naphthyl)-4-oxobutanoic acid | wikipedia.org |

| Anisole | Acylation | Acetic anhydride, H₃PO₄ | p-Methoxyacetophenone | nih.gov |

Multi-Step Synthesis of 2-Amino-2,3-Dihydro-1H-indene-5-carboxamide Frameworks

The synthesis of complex molecules such as 2-amino-2,3-dihydro-1H-indene-5-carboxamide requires a multi-step approach involving the strategic introduction and manipulation of functional groups. Key steps in such a synthesis would include the protection of reactive functional groups, the formation of carbon-carbon and carbon-heteroatom bonds, and potentially the removal of unwanted functionalities.

In a multi-step synthesis, it is often necessary to protect reactive functional groups, such as amines, to prevent them from interfering with subsequent reactions. acs.org For an amino group, a variety of protecting groups can be employed. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. Common amine protecting groups include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a wide range of conditions and can be removed under acidic or hydrogenolytic conditions, respectively.

Once the amino group is protected, alkylation can be carried out on other parts of the molecule. For instance, if a precursor to the carboxamide group is present, it might be alkylated. Alternatively, if the synthesis starts from a molecule that already contains the amino group, protecting it allows for modifications on the aromatic ring or the aliphatic part of the indane scaffold. Hydrogen-borrowing alkylation is a modern and efficient method for C-C bond formation using alcohols as alkylating agents, which can be facilitated by iridium or other transition metal catalysts. nih.gov

Table 3: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(=O)OtBu | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | -C(=O)OCH₂Ph | H₂, Pd/C (hydrogenolysis) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | -C(=O)OCH₂-Fmoc | Base (e.g., piperidine) |

| Trityl | Tr | -CPh₃ | Mild acid |

Carbonyl-extrusion, or decarbonylation, is a reaction that involves the removal of a carbonyl group (CO) from a molecule. wikipedia.org This can be a useful transformation in organic synthesis for removing a carbonyl group that was used as a synthetic handle or to create a new bond. Decarbonylation reactions can be promoted by transition metal complexes, particularly those of rhodium and palladium. wikipedia.orgmdpi.com For example, the Tsuji-Wilkinson decarbonylation reaction uses Wilkinson's catalyst, RhCl(PPh₃)₃, to convert aldehydes to alkanes. wikipedia.org

In the context of synthesizing complex indene derivatives, a decarbonylation reaction could be envisioned as a late-stage step to remove a carbonyl group that was strategically placed to direct other functionalizations or to facilitate a particular cyclization. The synthesis of various heterocycles often involves metal-promoted cyclocarbonylation reactions, where a carbonyl group is inserted, and in some cases, a subsequent decarbonylation can be part of the synthetic sequence. mdpi.com The decarboxylation of certain five-membered heterocycles can also be a related and useful transformation. youtube.com

Table 4: Examples of Decarbonylation Reactions

| Substrate | Catalyst/Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Benzaldehyde | RhCl(PPh₃)₃ | Benzene | Aldehyde decarbonylation | wikipedia.org |

| Acyl chloride | Pd catalyst | Aryl halide | Acyl decarbonylation | nih.gov |

| Formic acid | H₂SO₄ | Carbon monoxide | Dehydration/decarbonylation | wikipedia.org |

| Thioesters | Ni catalyst | Aryl thioethers | Intramolecular decarbonylation | nih.gov |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgresearchgate.net In a multi-step synthesis of a 2-amino-2,3-dihydro-1H-indene-5-carboxamide, the Buchwald-Hartwig amination could be a key step for introducing an amino group at the C5 position of the indane ring.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, being commonly used. semanticscholar.org The reaction is known for its broad substrate scope and functional group tolerance. acsgcipr.orgsemanticscholar.org

Table 5: Scope of the Buchwald-Hartwig Amination

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Product | Reference |

|---|---|---|---|---|---|

| Bromobenzene | Aniline | Pd(OAc)₂, BINAP | NaOtBu | Diphenylamine | wikipedia.org |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃, XPhos | Cs₂CO₃ | 4-(p-Tolyl)morpholine | researchgate.net |

| 1-Naphthyl triflate | Benzylamine | Pd(OAc)₂, DPPF | K₃PO₄ | N-Benzyl-1-naphthylamine | wikipedia.org |

| 2-Bromopyridine | Ammonia (equivalent) | Pd(OAc)₂, Josiphos | LiHMDS | 2-Aminopyridine | wikipedia.org |

Derivatization from Isocyanoacetate Precursors

The synthesis of the indene skeleton, the unsaturated precursor to indanes, can be approached through various cyclization strategies. One such method involves the use of isocyanoacetate precursors. While direct synthesis of this compound from these precursors is not prominently documented, the general methodology provides a viable pathway. Typically, this approach involves the reaction of a suitably substituted benzyl (B1604629) halide or equivalent electrophile with an isocyanoacetate, such as ethyl isocyanoacetate.

The reaction mechanism generally proceeds via an initial alkylation of the isocyanoacetate, followed by a base-mediated intramolecular cyclization. The isocyano group acts as a linchpin, facilitating the ring closure onto the aromatic ring to form the five-membered ring of the indene system. Subsequent reduction of the resulting indene derivative would yield the corresponding 2,3-dihydro-1H-indene (indane) structure. Modification of the starting materials would allow for the introduction of substituents, such as a methyl group at the 2-position.

Ligand-Free Palladium-Catalyzed Suzuki Coupling for Aryl Substitution

The functionalization of the 2,3-dihydro-1H-indene core can be effectively achieved through cross-coupling reactions. The ligand-free, palladium-catalyzed Suzuki-Miyaura coupling is a powerful and environmentally conscious method for creating carbon-carbon bonds, particularly for aryl substitution. This reaction is applicable to halo-substituted indanes, allowing for the introduction of various aryl groups.

The methodology often employs a heterogeneous catalyst, such as palladium on activated carbon (Pd/C), in an aqueous medium. This approach avoids the need for expensive and often air-sensitive phosphine ligands, simplifying the reaction setup and purification. The reaction couples an aryl boronic acid with a halogenated indane (e.g., 5-bromo-2-methyl-2,3-dihydro-1H-indene) in the presence of a base. The "ligand-free" nature of the catalyst and the use of water as a solvent make this a green and cost-effective synthetic tool. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the arylated indane and regenerate the active catalyst.

| Catalyst System | Substrates | Solvent | Key Features |

|---|---|---|---|

| Pd/C | Aryl Halides, Arylboronic Acids | Aqueous Hydrotropic Solution | Heterogeneous, Recyclable, Mild Conditions |

| PdCl2 / Na2SO4 | Aryl Halides, Arylboronic Acids | Water | In situ catalyst generation, Room temperature |

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound is of significant interest, as chirality can be a critical determinant of biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies can be envisioned for this purpose, including catalyst-controlled and substrate-controlled methods.

One prominent approach is the rhodium-catalyzed asymmetric addition of arylboron reagents to indene precursors. acs.orgacs.org This method can generate chiral 2-arylindanes with high enantioselectivity. acs.orgacs.org For a target like this compound, a related strategy could involve the asymmetric hydrogenation of a 2-methyl-1H-indene precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand.

Alternatively, organocatalytic methods have been developed for the enantioselective synthesis of complex indanes. nih.govrsc.org For instance, a chiral ammonium (B1175870) salt can catalyze a 5-endo-trig cyclization to form indanes bearing all-carbon quaternary stereocenters with high enantio- and diastereoselectivity. nih.gov Another strategy involves using a chiral N-heterocyclic carbene (NHC) catalyst to trigger an intramolecular Michael addition, constructing the indane skeleton with excellent stereocontrol. rsc.org These advanced methodologies highlight the potential pathways to access specific stereoisomers of substituted indanes like this compound. nih.gov

Advanced Synthetic Transformations Involving the 2,3-Dihydro-1H-indene Skeleton

Rhodium-Catalyzed C-H Activation for Indanone Synthesis

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of functionalized indanones, which are oxidized derivatives of the indane skeleton. This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.

An efficient protocol involves the Rh(III)-catalyzed C-H alkenylation of benzimidates and a subsequent cascade reaction to assemble 2-ester-3-aminoindenones. In these transformations, the imidate group serves as a directing group, guiding the rhodium catalyst to activate a specific C-H bond on the aromatic ring. The reaction then proceeds through a sequence of steps including alkene insertion and cyclization to form the indenone core. Such methods demonstrate high functional group tolerance and proceed under mild conditions, providing a versatile route to complex indanone structures from precursors that form the indane framework.

| Catalyst | Directing Group | Reactants | Product Type |

|---|---|---|---|

| [RhCp*Cl2]2 | Imidate | Benzimidates, Alkenes | Difunctionalized Indenones |

| Rh(III) complexes | Enone Carbonyl | α-Aroyl Ketene Dithioacetals, Diazo Compounds | Indanones with Quaternary Carbon Centers |

Ruthenium(II)-Catalyzed Oxidative Annulation Reactions

Ruthenium(II) catalysts offer a cost-effective and versatile alternative to rhodium and palladium for C-H activation and annulation reactions. bohrium.com These reactions can be used to construct complex heterocyclic and carbocyclic systems fused to an existing molecular scaffold. Applying this logic to the indane skeleton, a suitably functionalized indane derivative could undergo Ru(II)-catalyzed oxidative annulation with alkynes or alkenes to build additional rings.

These transformations often utilize a directing group on the substrate to achieve high regioselectivity. The catalytic cycle typically involves C-H bond activation to form a ruthenacycle intermediate, followed by insertion of the coupling partner (e.g., an alkyne) and subsequent reductive elimination or other cyclization pathways to afford the annulated product. rsc.org Some modern protocols have the advantage of using molecular oxygen as the sole, sustainable oxidant, forming water as the only byproduct. lookchem.com This methodology provides a powerful avenue for elaborating the 2,3-dihydro-1H-indene core into more complex, polycyclic architectures. bohrium.com

Diastereospecific Bis-alkoxycarbonylation of 1H-Indene

A notable advanced transformation is the diastereospecific bis-alkoxycarbonylation of 1H-indene, the unsaturated analog of the indane skeleton. This reaction provides a direct route to highly functionalized 2,3-dihydro-1H-indene derivatives with precise stereochemical control.

The process is catalyzed by an aryl α-diimine palladium(II) complex, which reacts with 1H-indene, carbon monoxide, and an alcohol (which acts as both a nucleophile and solvent). An oxidant, such as p-benzoquinone, is required to regenerate the active catalytic species. The reaction proceeds via a syn-addition of two alkoxycarbonyl groups across the double bond of the indene, resulting in the formation of a cis-1,2-dicarboxylate substituted indane. This method is highly efficient and stereospecific, yielding products like dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate under mild conditions of temperature and pressure.

| Catalyst System | Reactants | Key Outcome |

|---|---|---|

| Pd(TFA)2 / Aryl α-Diimine Ligand | 1H-Indene, Carbon Monoxide, Benzyl Alcohol, p-Benzoquinone | Diastereospecific formation of cis-1,2-dicarboxylate indane derivative |

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 2,3 Dihydro 1h Indene Systems

Fundamental Reaction Pathways of the 2,3-Dihydro-1H-indene Moiety

The foundational reactions of the 2,3-dihydro-1H-indene (indane) skeleton are analogous to those of its parent structures, benzene (B151609) and cyclopentane (B165970). However, the fusion of these rings introduces unique electronic and steric effects that modulate its reactivity. Functionalization of the saturated five-membered ring is a common strategy to build molecular complexity.

Esterification is a fundamental reaction for converting hydroxyl-substituted indanes, such as 2,3-dihydro-1H-inden-2-ol (2-indanol), into their corresponding esters. The most common method is the Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com It proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (e.g., 2-indanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, while the tetrahedral intermediate collapses to reform the carbonyl double bond. youtube.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Modern methods, such as oxidative esterification, can also be employed, sometimes using molecular oxygen as the oxidant under metal-free conditions, which represents a greener alternative to classical methods. nih.gov

| Reactant 1 (Alcohol) | Reactant 2 (Carboxylic Acid) | Catalyst | Product (Ester) |

| 2,3-Dihydro-1H-inden-2-ol | Acetic Acid | H₂SO₄ (conc.) | 2,3-Dihydro-1H-inden-2-yl acetate (B1210297) |

| 2,3-Dihydro-1H-inden-2-ol | Propanoic Acid | H₂SO₄ (conc.) | 2,3-Dihydro-1H-inden-2-yl propanoate |

| 2,3-Dihydro-1H-inden-1-ol | Benzoic Acid | TsOH | 2,3-Dihydro-1H-inden-1-yl benzoate |

Nucleophilic addition is a characteristic reaction of ketones derived from the indane skeleton, such as 2,3-dihydro-1H-inden-2-one (2-indanone). The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

The general mechanism involves a two-step process: libretexts.org

Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O π bond, and the electrons move to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comucalgary.ca

Protonation: The negatively charged alkoxide intermediate is subsequently protonated by a weak acid (such as water or a dilute acid workup) to yield a neutral alcohol product. ucalgary.ca

The nature of the nucleophile determines the final product. Strong nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) lead to the formation of tertiary alcohols, while reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yield secondary alcohols. ucalgary.ca

| Substrate | Nucleophile | Reagent Example | Product |

| 2,3-Dihydro-1H-inden-2-one | Hydride ion (H⁻) | NaBH₄ | 2,3-Dihydro-1H-inden-2-ol |

| 2,3-Dihydro-1H-inden-2-one | Methyl anion (CH₃⁻) | CH₃MgBr (Grignard) | 2-Methyl-2,3-dihydro-1H-inden-2-ol |

| 2,3-Dihydro-1H-inden-2-one | Cyanide ion (CN⁻) | KCN/H⁺ | 2-Hydroxy-2,3-dihydro-1H-indene-2-carbonitrile |

The unsaturated precursor, 1H-indene, and its derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecular architectures. libretexts.org These reactions involve the concerted or stepwise combination of two π-electron systems.

A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction. nih.gov In some cases, the indene (B144670) system can act as the 2π component (dienophile). For instance, indene reacts with anilines and aromatic aldehydes in a three-component aza-Diels–Alder reaction to produce complex fused heterocyclic systems known as indeno[2,1-c]quinolines. nih.gov

Indene can also undergo [2+2] cycloadditions. For example, reaction with a suitable alkene under photochemical conditions can lead to the formation of a strained four-membered cyclobutane ring fused to the indane framework. libretexts.orgcaltech.edu

| Cycloaddition Type | π-Electron Components | Indene Moiety Role | Product Type |

| [4+2] Diels-Alder | 4π (Diene) + 2π (Dienophile) | Dienophile (2π system) | Fused six-membered ring |

| [2+2] Photocycloaddition | 2π (Alkene) + 2π (Alkene) | Alkene (2π system) | Fused four-membered ring |

| [3+2] Dipolar Cycloaddition | 3-atom dipole (4π) + 2π (Dipolarophile) | Dipolarophile (2π system) | Fused five-membered heterocycle |

Oxidation and Reduction Processes of 2,4-Dimethyl-2,3-Dihydro-1H-indene

The methyl groups on the 2,4-Dimethyl-2,3-dihydro-1H-indene structure influence its reactivity, particularly at the benzylic positions (C1 and C3), which are adjacent to the aromatic ring.

The benzylic C-H bonds in the indane system are susceptible to oxidation. Secondary benzylic positions can be oxidized to form ketones using strong oxidizing agents. chemguide.co.uk For 2,4-dimethyl-2,3-dihydro-1H-indene, oxidation would likely occur at the C1 position to yield 4,7-dimethyl-1-indanone. Common reagents for this transformation include chromium-based oxidants like sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones oxidation). chemguide.co.ukkhanacademy.org

The resulting ketone can then be readily reduced to the corresponding secondary alcohol. This reduction is a nucleophilic addition of a hydride ion. Reagents such as sodium borohydride (NaBH₄) are effective for this purpose, converting the ketone to a dimethyl-substituted 1-indanol. chemguide.co.uk

| Process | Starting Material | Reagent | Product |

| Oxidation | 2,4-Dimethyl-2,3-dihydro-1H-indene | Na₂Cr₂O₇ / H₂SO₄ | 2,4-Dimethyl-2,3-dihydro-1H-inden-1-one |

| Reduction | 2,4-Dimethyl-2,3-dihydro-1H-inden-1-one | NaBH₄ | 2,4-Dimethyl-2,3-dihydro-1H-inden-1-ol |

Complete hydrogenation of 2,4-dimethyl-2,3-dihydro-1H-indene involves the saturation of the aromatic ring, a process that converts the indane derivative into its octahydroindene analog. This reduction is achieved through catalytic hydrogenation, which requires a metal catalyst and a source of hydrogen (H₂), often under elevated temperature and pressure. libretexts.org

Catalysts such as platinum (Pt), palladium (Pd), and especially ruthenium (Ru) and rhodium (Rh) are effective for aromatic ring saturation. libretexts.org For instance, studies on the hydrogenation of the related 2,3-dimethylindole system have shown that a ruthenium-on-alumina (Ru/Al₂O₃) catalyst can achieve 100% conversion to the fully saturated product at elevated temperatures (e.g., 190 °C) and pressures (e.g., 7 MPa). nih.govrsc.org A similar approach would be effective for the complete saturation of 2,4-dimethyl-2,3-dihydro-1H-indene.

| Substrate | Catalyst | Conditions | Product |

| 2,4-Dimethyl-2,3-dihydro-1H-indene | 5% Ru/Al₂O₃ | H₂ (High Pressure), Heat | 2,4-Dimethyloctahydro-1H-indene |

| 2,4-Dimethyl-2,3-dihydro-1H-indene | PtO₂ (Adams' catalyst) | H₂ (1-4 atm), RT | 2,4-Dimethyloctahydro-1H-indene |

| 2,4-Dimethyl-2,3-dihydro-1H-indene | Rh/C | H₂ (High Pressure), Heat | 2,4-Dimethyloctahydro-1H-indene |

Electrophilic Substitution on the Aromatic Ring System

The aromatic ring of 2-methyl-2,3-dihydro-1H-indene is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the fused alkyl substituent. This substituent effect increases the nucleophilicity of the benzene ring, making it more reactive than benzene itself. vanderbilt.edu The alkyl group acts as an ortho, para-director, meaning that incoming electrophiles are preferentially added to the positions ortho and para to the fused ring system. youtube.com

For this compound, the positions available for substitution are C4, C5, C6, and C7. The C4 and C6 positions are para to the points of fusion, while the C7 position is ortho. The directing effect of the alkyl group activates these positions for electrophilic attack. In many cases, substitution at the para positions (C4 and C6) is favored over the ortho position (C7) due to reduced steric hindrance, particularly when bulky electrophiles are involved. chemguide.co.uk For instance, in the Friedel-Crafts acylation of similar alkylbenzenes like toluene, substitution occurs almost exclusively at the para position. chemguide.co.uk

The regioselectivity of these reactions is governed by the stability of the carbocation intermediate (the arenium ion) formed during the reaction. youtube.com Attack at the ortho and para positions allows the positive charge of the intermediate to be delocalized onto the tertiary carbon of the fused ring, providing greater stabilization compared to the intermediate formed from meta-attack.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Electrophile (E+) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-2-methyl-2,3-dihydro-1H-indene and 6-Nitro-2-methyl-2,3-dihydro-1H-indene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-methyl-2,3-dihydro-1H-indene and 6-Bromo-2-methyl-2,3-dihydro-1H-indene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(2-Methyl-2,3-dihydro-1H-inden-4-yl)ethan-1-one and 1-(2-Methyl-2,3-dihydro-1H-inden-6-yl)ethan-1-one |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 4,7-Dimethyl-2,3-dihydro-1H-indene and 4,6-Dimethyl-2,3-dihydro-1H-indene |

Mechanistic Investigations of Rearrangement Reactions

Rearrangement reactions are common in systems that can form carbocation intermediates, and the this compound framework is no exception. Acid-catalyzed reactions, in particular, provide fertile ground for mechanistic studies of these transformations.

The formation of the indene skeleton can be achieved through intramolecular Friedel-Crafts reactions, also known as acid-catalyzed cyclialkylations. These reactions typically start from a phenyl-substituted alkene or alcohol that, under acidic conditions, generates a carbocation. This carbocation then acts as an electrophile, attacking the aromatic ring to close the five-membered ring.

A common phenomenon in these reactions is carbocation rearrangement, where a less stable carbocation rearranges to a more stable one before cyclization occurs. libretexts.org These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are driven by the thermodynamic stability of the resulting carbocation (tertiary > secondary > primary). libretexts.orgkhanacademy.org

For example, the cyclization of a precursor like 4-phenyl-1-pentene in the presence of a strong acid would initially form a secondary carbocation. This intermediate can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. However, for the formation of a 2-methylindan system, a precursor such as 4-methyl-4-phenyl-1-pentene is more direct. Protonation of the double bond generates a secondary carbocation, which can then be attacked by the aromatic ring to yield the target this compound structure. The stability of the intermediate carbocations and the potential for shifts are crucial in determining the final product distribution. stackexchange.com

Under acidic conditions, alcohols derived from the indane system, such as methylindanols, can undergo dimerization. The mechanism for this process involves the formation of a carbocation intermediate. For instance, with 1-methyl-2,3-dihydro-1H-inden-1-ol, the reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water).

Departure of the water molecule generates a relatively stable secondary benzylic carbocation. This carbocation is a potent electrophile. It can then be attacked by the electron-rich aromatic ring of a second methylindanol molecule. This intermolecular reaction is an example of a Friedel-Crafts alkylation, where the nucleophile is another molecule of the starting alcohol. The attack will preferentially occur at the activated ortho or para positions of the second indanol molecule, leading to the formation of a C-C bond and the dimer product. The formation of a dimer is often favored under conditions of high catalyst and substrate concentration. nih.gov

Exploration of Novel Reaction Pathways and Methodologies

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods for constructing complex molecules. The this compound framework has been a subject of such explorations, with a focus on transition-metal-catalyzed reactions.

Recent research has demonstrated the synthesis of indene derivatives through innovative catalytic cycles. One such method involves a gold(I)-catalyzed direct C(sp³)-H activation. researchgate.net Theoretical calculations suggest this transformation proceeds via a pericyclic process involving a nih.govresearchgate.net-hydride shift, which generates a gold(I)-carbene intermediate that subsequently evolves to the indene product. researchgate.net

Rhodium(III)-catalyzed synthesis has also emerged as a powerful tool. Functionalized indene derivatives have been achieved through a cascade reaction involving C-H activation followed by an intramolecular aldol condensation. researchgate.net This atom-economical protocol provides a direct route to complex indene structures.

Furthermore, palladium catalysis has been employed for the dual C-H functionalization of related aromatic ketones. In one protocol, the weak chelation of a carbonyl group directs the selective activation of an ortho-methyl C(sp³)-H bond, followed by a second C-H activation at the meta position to construct a tricyclic heterocyclic molecule. rsc.org Another sustainable approach utilizes a palladium-catalyzed, regioselective acylation via C-H activation in water, showcasing the move towards environmentally benign methodologies. rsc.org These novel pathways highlight the ongoing efforts to expand the synthetic toolkit for modifying and constructing indane-based systems.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 2,3 Dihydro 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The ¹H-NMR spectrum of 2-Methyl-2,3-Dihydro-1H-indene is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

The four protons on the benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different positions relative to the fused aliphatic ring, they are chemically non-equivalent and are expected to show complex splitting patterns, likely multiplets.

In the aliphatic region, the methine proton at the C2 position is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons at C1 and C3, and the methyl protons. The methyl protons at the C2 position would likely appear as a doublet, coupling with the single methine proton. The four methylene protons at the C1 and C3 positions are diastereotopic, meaning they are chemically non-equivalent. Therefore, they are expected to produce four distinct signals, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the C2 methine proton.

Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.2 - 7.4 | m | 4H | Ar-H |

| ~ 2.8 - 3.0 | m | 1H | H-2 |

| ~ 2.5 - 2.7 | dd | 2H | H-1a, H-3a |

| ~ 2.2 - 2.4 | dd | 2H | H-1b, H-3b |

| ~ 1.2 | d | 3H | CH₃ |

Note: This is a predicted data table based on the chemical structure. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the number of chemically distinct carbon atoms and their chemical environments within a molecule. In the ¹³C-NMR spectrum of this compound, a total of seven distinct signals are anticipated, corresponding to the ten carbon atoms in the molecule. Due to symmetry, the C4/C7 and C5/C6 pairs in the aromatic ring are chemically equivalent, as are the C1/C3 methylene carbons.

The two quaternary aromatic carbons (C3a and C7a) are expected to have chemical shifts in the range of δ 140-145 ppm. The four aromatic methine carbons (C4, C5, C6, C7) will likely appear between δ 120-130 ppm. In the aliphatic region, the methine carbon at C2 is predicted to be in the range of δ 35-45 ppm, while the methylene carbons at C1 and C3 are expected around δ 30-40 ppm. The methyl carbon at C2 should produce a signal in the upfield region, typically between δ 15-25 ppm.

Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 143 | C-3a, C-7a |

| ~ 126 | C-5, C-6 |

| ~ 124 | C-4, C-7 |

| ~ 40 | C-2 |

| ~ 32 | C-1, C-3 |

| ~ 20 | CH₃ |

Note: This is a predicted data table based on the chemical structure. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the aromatic protons that are adjacent to each other. In the aliphatic region, correlations would be observed between the methine proton at C2 and the methylene protons at C1 and C3, as well as the methyl protons. The diastereotopic methylene protons at C1 and C3 would also show correlations to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. wikipedia.org This would confirm the assignments made in the 1D NMR spectra. For instance, the signal for the methyl protons in the ¹H-NMR spectrum would show a cross-peak with the methyl carbon signal in the ¹³C-NMR spectrum. Similarly, the aromatic methine protons would correlate with their corresponding aromatic carbons, and the aliphatic methine and methylene protons would correlate with their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other, typically within 5 Å. nanalysis.com This technique is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximities between the methyl protons and the protons on the aromatic ring, as well as between the aliphatic protons on the five-membered ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The molecular formula for this compound is C₁₀H₁₂, with a molecular weight of approximately 132.20 g/mol . nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.gov For a nonpolar hydrocarbon like this compound, ESI is not the most common ionization method. However, it can sometimes form adducts with cations like H⁺, Na⁺, or K⁺ present in the solvent, resulting in the observation of ions such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. The detection of these adduct ions would allow for the determination of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₂), HRMS would be able to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion. The exact mass of C₁₀H₁₂ is 132.0939. An experimental HRMS measurement close to this value would provide strong evidence for the correct elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchtrend.net This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, such as this compound, within complex mixtures. phytopharmajournal.com

In a typical GC-MS analysis, the mixture is first vaporized and injected into the GC column. researchtrend.net The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the column. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer's ion source. chemguide.co.uk Here, molecules are bombarded with high-energy electrons, typically at 70 electron volts (eV), causing them to ionize and fragment in a reproducible manner. uni-saarland.de

The primary ion formed is the molecular ion (M+•), which corresponds to the intact molecule with one electron removed. chemguide.co.uk For this compound (C₁₀H₁₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 132, corresponding to its molecular weight. nist.govnist.gov

The energetic instability of the molecular ion causes it to break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern is crucial for structural elucidation. scienceready.com.au For this compound, a prominent fragmentation pathway involves the loss of a methyl group (•CH₃, 15 Da) to form a stable benzylic carbocation at m/z 117. This fragment is often the base peak, the most abundant ion in the spectrum. Another significant fragmentation is the loss of an ethyl radical (•C₂H₅, 29 Da), resulting from the cleavage of the five-membered ring, which would produce a fragment at m/z 103.

The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a chemical "fingerprint" for the compound. chemguide.co.uk By comparing the obtained spectrum with reference libraries, such as the NIST Mass Spectral Library, confident identification of this compound in a sample can be achieved. researchtrend.netnist.gov

Table 1: Characteristic Mass Fragments for this compound in GC-MS

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 132 | [C₁₀H₁₂]⁺• | Molecular Ion (M⁺•) |

| 117 | [C₉H₉]⁺ | Base Peak, loss of methyl radical [M-CH₃]⁺ |

| 104 | [C₈H₈]⁺ | Loss of ethylene (B1197577) [M-C₂H₄]⁺• |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |

Liquid Chromatography-Orbitrap-Mass Spectrometry (LC-Orbitrap-MS)

Liquid Chromatography-Orbitrap-Mass Spectrometry (LC-Orbitrap-MS) is a state-of-the-art analytical technique that pairs the separation power of liquid chromatography with the high-resolution and high-mass-accuracy capabilities of the Orbitrap mass analyzer. mdpi.com This combination provides exceptional sensitivity and specificity for the analysis of a wide range of organic molecules, including indane derivatives and their metabolites, which may not be volatile enough for GC-MS. rsc.orgnih.gov

The key advantage of the Orbitrap mass analyzer is its ability to measure the m/z ratios of ions with very high resolution (often >100,000 FWHM) and accuracy (typically <5 ppm). mdpi.com This allows for the unambiguous determination of a compound's elemental composition from its exact mass. For this compound, this means its protonated molecule ([M+H]⁺) can be distinguished from other ions with the same nominal mass but different elemental formulas.

In a typical workflow, the sample is first separated by an LC system, often using a reversed-phase column. rsc.org As this compound elutes from the column, it is ionized, commonly via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the Orbitrap mass spectrometer. mdpi.com The instrument then measures the exact mass of the protonated molecule.

For example, the theoretical exact mass of the protonated this compound ([C₁₀H₁₃]⁺) is 133.10173 Da. An Orbitrap instrument can measure this mass with high accuracy, for instance, 133.10170 Da, which is well within the typical mass error tolerance. This high level of accuracy allows for the confident assignment of the elemental formula C₁₀H₁₃, significantly reducing the number of potential candidate structures and enhancing identification confidence, especially in complex matrices where isobaric interferences are common. researchgate.net

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ |

| Adduct Ion | [M+H]⁺ |

| Theoretical Exact Mass | 133.10173 Da |

| Exemplary Measured Mass | 133.10170 Da |

| Mass Error | -0.23 ppm |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz

The IR spectrum of this compound is characterized by absorptions arising from its aromatic and aliphatic components. The key features include:

Aromatic C-H Stretching: The presence of the benzene ring gives rise to sharp, medium-intensity absorption bands just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the methyl group and the saturated five-membered ring produce strong, sharp absorption bands just below 3000 cm⁻¹, usually in the 3000-2850 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in one to three medium-to-weak intensity peaks in the 1620-1450 cm⁻¹ region. vscht.cz

Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups produce characteristic absorptions in the fingerprint region, around 1470-1450 cm⁻¹ for CH₂ bending and 1385-1375 cm⁻¹ for CH₃ bending. libretexts.org

Aromatic C-H Bending (Out-of-Plane): Strong absorption bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic ring. For the ortho-disubstituted pattern in this compound, a strong band is expected around 770-735 cm⁻¹.

By analyzing the presence and position of these characteristic bands, IR spectroscopy provides direct evidence for the key structural features of this compound.

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| 1385-1375 | C-H Bend (Symmetrical) | Aliphatic (CH₃) |

| 770-735 | C-H Bend (Out-of-Plane) | Ortho-disubstituted Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher-energy excited state. This technique is particularly useful for analyzing compounds containing chromophores, which are structural features that absorb light in the UV-Vis range.

The primary chromophore in this compound is the ortho-disubstituted benzene ring. The absorption of UV light by the benzene ring results in π → π* electronic transitions. These transitions typically give rise to two distinct absorption bands:

E₂-band: An intense absorption band typically occurring around 200-220 nm. This band arises from an electronic transition involving the entire π-system of the benzene ring.

B-band: A less intense, broader band appearing at longer wavelengths, usually around 250-280 nm. This band is characterized by fine vibrational structure and is due to a "forbidden" transition in the symmetrical benzene molecule, which becomes "allowed" upon substitution.

For this compound, the fusion of the five-membered ring and the presence of the alkyl substituents on the benzene ring are expected to cause a slight bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or ethanol (B145695). The positions of the absorption maxima (λ_max) and their corresponding molar absorptivities (ε) are key parameters obtained from the analysis.

Table 4: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Electronic Transition | Expected λ_max (nm) | Characteristics |

|---|---|---|---|

| E₂-band | π → π | ~215-225 | High Intensity |

| B-band | π → π | ~265-275 | Lower Intensity, Vibrational Fine Structure |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions in the crystal lattice.

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. Since this compound is a liquid at room temperature, data collection would necessitate growing a crystal and analyzing it at low temperatures (cryocrystallography).

The analysis involves irradiating the crystal with a focused beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. mdpi.com

A crystallographic study of this compound would precisely define:

The planarity of the benzene ring.

The exact bond lengths and angles of both the aromatic and aliphatic portions of the molecule.

The conformation of the five-membered ring, which is expected to adopt a non-planar "envelope" or "twist" conformation to relieve ring strain.

The stereochemical relationship of the methyl group relative to the fused ring system.

The packing of molecules in the solid state, revealing any significant intermolecular forces such as C-H···π interactions. acs.org

Table 5: Representative Crystallographic Parameters for an Indane Derivative

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | - |

| Space Group | Symmetry group of the crystal (e.g., P2₁/c) | - |

| C(ar)-C(ar) Bond Length | Bond length between two aromatic carbons | 1.38-1.40 Å |

| C(ar)-C(al) Bond Length | Bond length between aromatic and aliphatic carbons | 1.50-1.52 Å |

| C(al)-C(al) Bond Length | Bond length between two aliphatic carbons | 1.53-1.55 Å |

| C-C-C Bond Angle | Bond angle within the five-membered ring | ~102-106° |

Computational Chemistry and Theoretical Studies on 2 Methyl 2,3 Dihydro 1h Indene Scaffolds

Quantum Chemical Correlation Studies

Quantum chemical correlation studies are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. These studies typically employ ab initio and Density Functional Theory (DFT) methods to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, electron distribution, and geometric parameters.

For scaffolds related to 2-Methyl-2,3-Dihydro-1H-indene, such as 1-indanone and 2-indanone, DFT calculations have been utilized to determine the most stable molecular geometries and to analyze their energetic stabilities. acs.orgnih.gov Commonly employed methods include the B3LYP and MPW1B95 energy functionals, paired with basis sets like 6-311G** and cc-pVTZ, to ensure a high level of theoretical accuracy. acs.orgnih.gov

These computational approaches yield optimized geometric parameters, including bond lengths and bond angles. For instance, in a study of indanone derivatives, the optimized structures were crucial for subsequent thermodynamic calculations. acs.orgnih.gov Such studies also typically involve the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting the chemical reactivity and electronic properties of the molecule.

Thermodynamic Parameter Computations

Computational chemistry is also instrumental in predicting the thermodynamic properties of molecules in the gas phase. These computations are vital for understanding the stability and potential energy surfaces of chemical compounds.

Theoretical calculations have been successfully used to derive key thermodynamic parameters for indanone derivatives, which serve as a proxy for the this compound scaffold. For example, the gas-phase enthalpy of formation (ΔfH°(g)) for 2-indanone at 298.15 K has been computed using DFT methods, yielding a value of -56.6 ± 4.8 kJ·mol-1. acs.orgnih.gov This value was derived from theoretical calculations that complement experimental data from combustion calorimetry, showcasing the synergy between computational and experimental thermochemistry. acs.orgnih.gov

For this compound itself, several thermodynamic parameters have been estimated using computational methods such as the Joback method. It is important to note that these are estimations based on group additivity principles rather than results from high-level ab initio or DFT calculations. These estimated values provide useful approximations for the thermodynamic behavior of the compound.

Below is a table of computationally estimated thermodynamic parameters for this compound.

| Thermodynamic Parameter | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (g) | 196.85 | kJ/mol | Joback Method |

| Enthalpy of Formation (g) | 48.13 | kJ/mol | Joback Method |

| Enthalpy of Fusion | 13.44 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | 40.70 | kJ/mol | Joback Method |

| Ideal Gas Heat Capacity (at 298.15 K, 1 atm) | 242.54 | J/mol·K | Joback Method |

These parameters are essential for predicting the behavior of this compound in various chemical processes and for understanding its relative stability. High-level theoretical calculations, when performed, would provide more accurate values by accounting for electron correlation and other quantum effects more rigorously.

Applications of 2 Methyl 2,3 Dihydro 1h Indene and Its Derivatives in Advanced Organic Synthesis

Role as Synthetic Intermediates in Fine Chemical Synthesis

The structural framework of 2-methylindan is a key component in the synthesis of a wide array of high-value organic molecules. Its derivatives are employed as crucial intermediates that are further elaborated to produce complex final products for diverse applications.

The 2,3-dihydro-1H-indene core is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this structure are instrumental in the development of novel therapeutic agents. Research has demonstrated that the indane scaffold can be chemically modified to create potent and selective drugs.

For instance, a series of novel 2,3-dihydro-1H-indene derivatives have been designed and synthesized as potent tubulin polymerization inhibitors. nih.govnih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. One of the most effective compounds from this research, featuring a substituted dihydro-1H-indene core, exhibited significant antiproliferative activity against several cancer cell lines and demonstrated anti-angiogenic properties. nih.govnih.gov

Furthermore, chiral derivatives of 2,3-dihydro-1H-indene have been explored as melatonergic ligands. researchgate.net By introducing specific functional groups onto the indene (B144670) skeleton, researchers have developed new selective agonists for the MT2 melatonin (B1676174) receptor, which are of interest for treating sleep disorders and other neurological conditions. researchgate.net

Table 1: Examples of Dihydro-1H-indene Derivatives in Pharmaceutical Research

| Indene Derivative Class | Biological Target | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Substituted Dihydro-1H-indenes | Tubulin (Colchicine Binding Site) | Anticancer, Anti-angiogenic | nih.govnih.gov |

| Chiral Dihydro-1H-indene Derivatives | Melatonin Receptor (MT2) | Sleep Disorders, Neurological Conditions | researchgate.net |

While the indane framework is a versatile chemical intermediate, specific applications of 2-Methyl-2,3-dihydro-1H-indene as a direct precursor in the large-scale production of modern agrochemicals and dyes are not extensively documented in publicly available literature. However, the functionalizable aromatic ring and aliphatic backbone provide a scaffold that could potentially be adapted for such uses. The development of novel pesticides, herbicides, or specialized dyes often relies on unique molecular shapes and electronic properties, for which substituted indanes could serve as a foundational structure.

Contributions to Catalyst Development and Coordination Chemistry

The unsaturated counterpart of 2-methylindan, the 2-methylindenyl anion, is a highly significant ligand in the field of organometallic chemistry. Its incorporation into metal complexes, particularly metallocenes, has led to the development of highly efficient and selective catalysts.

Indenyl-based metallocene catalysts are a class of single-site catalysts that have revolutionized the polymer industry by allowing precise control over polymer properties. The indenyl ligand is known to enhance catalyst performance compared to its simpler cyclopentadienyl (B1206354) analogue, a phenomenon often referred to as the "indenyl effect". wikipedia.orgnih.gov This effect is partly attributed to the ligand's ability to undergo "ring slippage" from an η⁵ to an η³ coordination mode, which facilitates substrate association and dissociation. wikipedia.orgrsc.org

The introduction of a methyl group at the 2-position of the indenyl ligand has profound and beneficial effects on the polymerization of olefins like propylene (B89431) and ethylene (B1197577). Studies on silylene-bridged bis(2-methylindenyl)zirconocene catalysts have revealed several key impacts:

Increased Polymer Molecular Weight : The 2-methyl group provides steric hindrance that restricts chain termination pathways, such as β-hydride elimination, leading to the formation of polymers with significantly higher molecular weights. acs.org

Enhanced Stereoselectivity : In propylene polymerization, ansa-metallocenes bearing 2-methylindenyl ligands demonstrate remarkably high isoselectivity, producing highly crystalline isotactic polypropylene (B1209903) even at elevated polymerization temperatures. acs.org

Table 2: Effect of 2-Methylindenyl Ligand on Metallocene-Catalyzed Polymerization

| Ligand Type | Catalyst System Example | Key Observation in Polymerization | Reference |

|---|---|---|---|

| Unsubstituted Indenyl | silylene-bridged bis(indenyl)zirconocene | Baseline activity and molecular weight. | acs.org |

| 2-Methylindenyl | silylene-bridged bis(2-methylindenyl)zirconocene | Significantly higher polymer molecular weight; lower catalyst activity. | acs.org |

| 4-substituted-2-Methylindenyl | rac-Me₂Si[2-Me-4-(N-carbazolyl)indenyl]₂ZrCl₂ | Produces highly crystalline isotactic polypropylene with a melting point of 157 °C. | acs.org |

Beyond metallocenes for polymerization, the indenyl framework is a versatile platform for designing ligands for a broader range of coordination compounds and catalytic applications. The fusion of the aromatic and aliphatic rings allows for multiple coordination modes (hapticity) with a metal center, which can be exploited to tune the electronic and steric properties of a catalyst. rsc.org

The indenyl ligand can coordinate to a metal not only in the typical η⁵ fashion of a cyclopentadienyl ring but also through η³, η¹, and η⁶ (via the benzene (B151609) ring) modes. rsc.org This flexibility is crucial in catalytic cycles, as transitions between these modes can open up coordination sites for substrate binding. Functionalized indenyl ligands, such as indenyl-phosphines, have been developed and used in palladium-catalyzed cross-coupling reactions, demonstrating their utility in fine chemical synthesis. rsc.org The 2-methyl group in such ligands can be used to fine-tune the steric environment around the metal center, influencing the selectivity of the catalyzed reaction.

Diversification and Functionalization of Indene Derivatives

The synthetic utility of this compound stems from its susceptibility to a wide range of chemical transformations, allowing for the creation of a diverse library of derivatives. Functionalization can occur at the aromatic ring, the aliphatic ring, or the methyl group itself.

One common strategy involves the bromination of the indane core, followed by nucleophilic substitution reactions. researchgate.net Treatment of dibromo- or tribromoindane with various silver salts, such as silver acetate (B1210297) or silver nitrate (B79036), in different solvents provides access to a variety of di- and tri-substituted indane derivatives containing hydroxyl, acetoxy, or nitrate functional groups. researchgate.net

Other key functionalization reactions include:

Electrophilic Aromatic Substitution : The benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation to introduce functional groups that can be further modified.

Oxidation : The benzylic positions (C1 and C3) of the aliphatic ring are susceptible to oxidation, which can be used to introduce ketone or hydroxyl functionalities, leading to indanone and indanol derivatives, respectively.

Deprotonation/Alkylation : The C1 and C3 protons can be removed with a strong base, and the resulting anion can be reacted with various electrophiles to install new substituents.

These synthetic routes enable the conversion of the relatively simple 2-methylindan scaffold into complex, highly functionalized molecules tailored for specific applications in materials science, catalysis, and medicinal chemistry. researchgate.net

Biological and Pharmaceutical Significance of 2 Methyl 2,3 Dihydro 1h Indene Derivatives

Pharmacological Activities and Therapeutic Potential

The indane nucleus is a versatile template for developing compounds with a wide array of pharmacological effects. Researchers have successfully modified this core structure to create derivatives with potent antioxidant, anti-inflammatory, and cytotoxic properties, highlighting its potential in addressing various pathological conditions.

Antioxidant Properties

Certain derivatives of the indane scaffold have demonstrated notable antioxidant activity by scavenging free radicals. semanticscholar.org Research into novel indane derivatives isolated from the roots of Anisodus tanguticus identified compounds with significant radical scavenging capabilities. semanticscholar.org The antioxidant potential of these compounds was evaluated using ABTS•+ and DPPH•+ assays. semanticscholar.org

Notably, one compound, Anisotindan A, exhibited superior antioxidant activity in the ABTS•+ assay compared to the standard antioxidant, vitamin C. semanticscholar.org The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to scavenge 50% of the free radicals, are detailed in the table below.

| Compound | ABTS•+ IC50 (µM) | DPPH•+ IC50 (µM) | Source |

| Anisotindan A (1) | 15.62 ± 1.85 | 68.46 ± 17.34 | semanticscholar.org |

| Anisotindan B (2) | 40.92 ± 7.02 | >100 | semanticscholar.org |

| Anisotindan C (3) | 43.93 ± 9.35 | >100 | semanticscholar.org |

| Anisotindan D (4) | 32.38 ± 6.29 | >100 | semanticscholar.org |

| Vitamin C (Control) | 22.54 ± 5.18 | Not specified | semanticscholar.org |

In another study, indeno-benzofuran derivatives were synthesized and evaluated for their antioxidant activity using a DPPH radical assay. A mono-adduct derivative, in particular, showed potent antioxidant effects. researchgate.net

Anti-inflammatory Effects

The indane framework is recognized as a key structural motif in the development of anti-inflammatory agents. semanticscholar.orgmyskinrecipes.com Derivatives have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Research on methyl 2-naphthoate derivatives, which share structural similarities with indene (B144670) derivatives, demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine RAW264.7 macrophage cells. nih.gov Overproduction of NO is a key feature of inflammatory conditions. Certain enantiomers exhibited moderate anti-inflammatory activity, with one compound also dose-dependently inhibiting the secretion of pro-inflammatory cytokines TNF-α and IL-6. nih.gov